molecular formula C17H22Cl2N4O B2685896 1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride CAS No. 1327207-14-6

1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B2685896
CAS No.: 1327207-14-6
M. Wt: 369.29
InChI Key: IRCQOTRQSIIMHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction involves the use of a piperazine moiety and a pyrazole ring. The exact synthesis process for this specific compound is not available in the retrieved papers.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

  • A study by Shim et al. (2002) focused on the molecular interaction of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The research involved conformational analysis, development of unified pharmacophore models, and comparative molecular field analysis (CoMFA) to understand binding interactions and activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Structural Analysis

  • Hong-Shui Lv et al. (2013) reported on the synthesis of novel pyrazole carboxamide derivatives containing piperazine moiety. The structure of these compounds was confirmed by X-ray crystal analysis, contributing to the understanding of similar chemical structures (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Antimicrobial and Antifungal Applications

  • Research by Sanjeeva et al. (2022) explored the antimicrobial and antifungal activities of novel 1,5-disubstituted pyrazole and isoxazole derivatives, which are structurally related to the compound . This study contributes insights into potential antimicrobial applications (Sanjeeva, Narendra, & Venkata, 2022).

Potential Anticancer Agents

  • Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, assessing their potential as antimicrobial and anticancer agents. These findings may be relevant to the research on similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Novel Central Nervous System Depressants

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O.ClH/c1-12-4-5-14(18)10-16(12)21-6-8-22(9-7-21)17(23)15-11-20(3)19-13(15)2;/h4-5,10-11H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCQOTRQSIIMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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